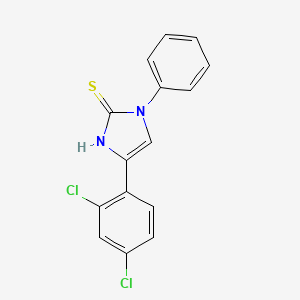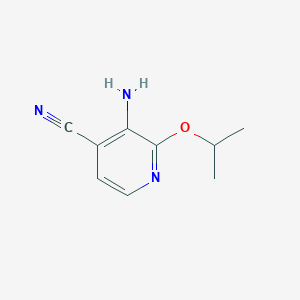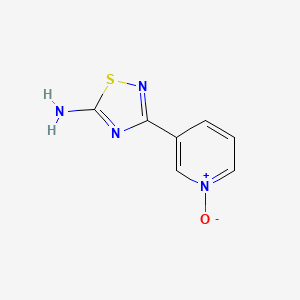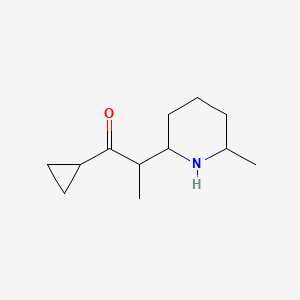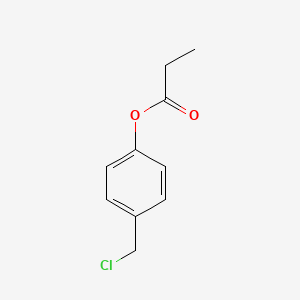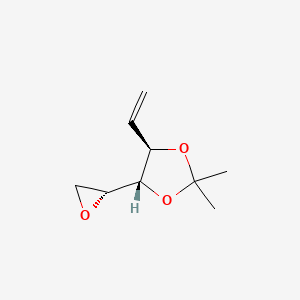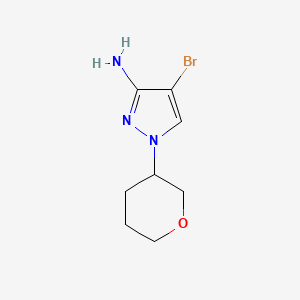
4-Bromo-1-(oxan-3-yl)-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-(oxan-3-yl)-1H-pyrazol-3-amine is an organic compound with the molecular formula C8H11BrN2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of a bromine atom and an oxan-3-yl group makes this compound unique and potentially useful in various chemical and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(oxan-3-yl)-1H-pyrazol-3-amine typically involves the reaction of 4-bromo-1H-pyrazole with oxan-3-ylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-(oxan-3-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-1-(oxan-3-yl)-1H-pyrazol-3-amine, while oxidation with potassium permanganate can produce 4-bromo-1-(oxan-3-yl)-1H-pyrazol-3-carboxylic acid .
Aplicaciones Científicas De Investigación
4-Bromo-1-(oxan-3-yl)-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-(oxan-3-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The bromine atom and the oxan-3-yl group can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, affecting their activity. The compound can also participate in covalent bonding with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of their function .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1-(oxan-3-yl)-2-methylimidazole: Similar in structure but contains an imidazole ring instead of a pyrazole ring.
4-Bromo-1-(oxan-3-yl)-1H-1,2,3-triazole: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
4-Bromo-1-(oxan-3-yl)-1H-pyrazol-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrazole ring, bromine atom, and oxan-3-yl group makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H12BrN3O |
|---|---|
Peso molecular |
246.10 g/mol |
Nombre IUPAC |
4-bromo-1-(oxan-3-yl)pyrazol-3-amine |
InChI |
InChI=1S/C8H12BrN3O/c9-7-4-12(11-8(7)10)6-2-1-3-13-5-6/h4,6H,1-3,5H2,(H2,10,11) |
Clave InChI |
YLJIAECSUXYYMK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(COC1)N2C=C(C(=N2)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


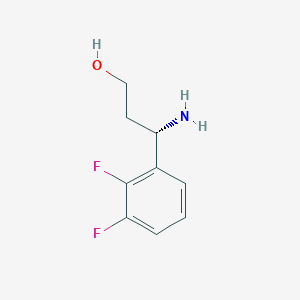
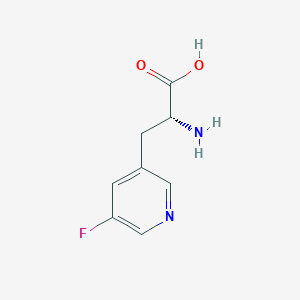
![2-[(4-Chloro-2-methoxy-phenylcarbamoyl)-methoxy]-benzoic acid](/img/structure/B13060860.png)
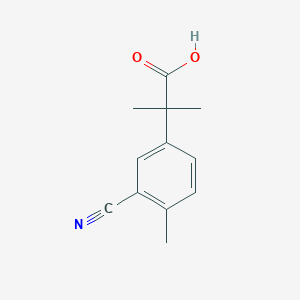
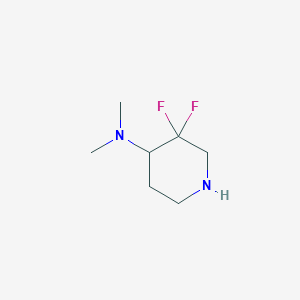

![4-Methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B13060870.png)

